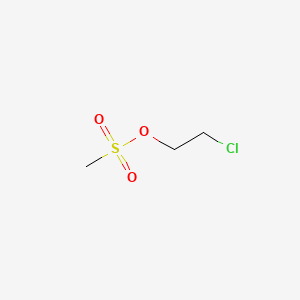

2-クロロエチルメタンスルホネート

説明

2-Chloroethyl methanesulfonate, also known as 2-Chloroethyl methanesulfonate, is a useful research compound. Its molecular formula is C3H7ClO3S and its molecular weight is 158.60 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Chloroethyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18016. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloroethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

構造と振動特性の研究

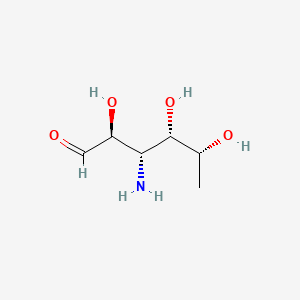

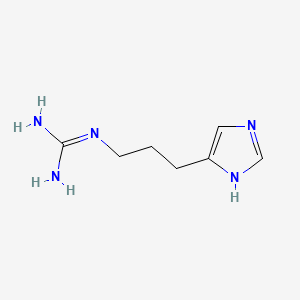

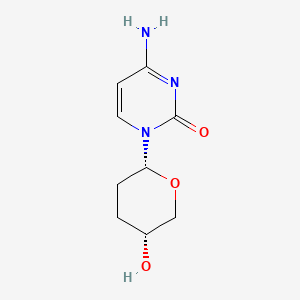

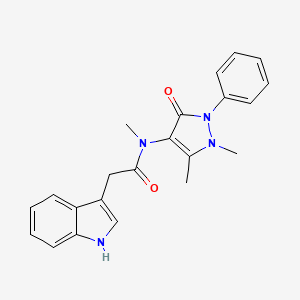

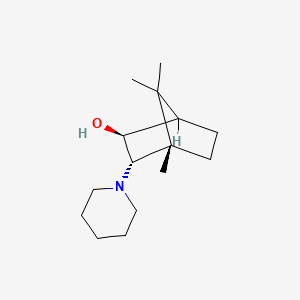

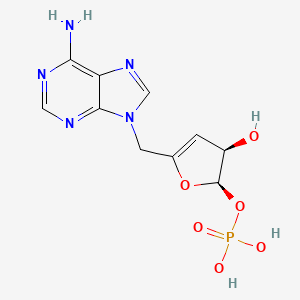

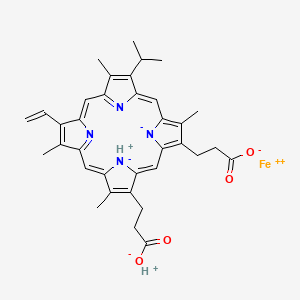

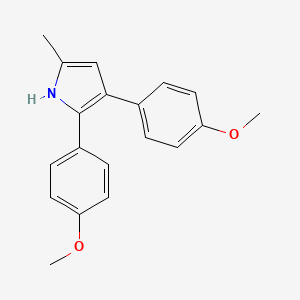

この化合物は、その構造と振動特性について研究されています {svg_1}。X線回折などの実験的手法とDFT法などの理論的手法が、固体状態の分子構造を分離および特性評価するために使用されてきました {svg_2}。

生物活性分析

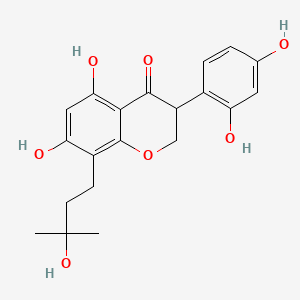

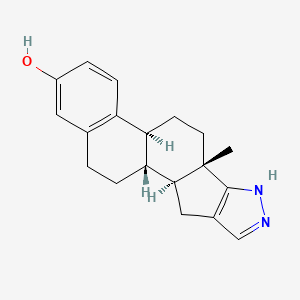

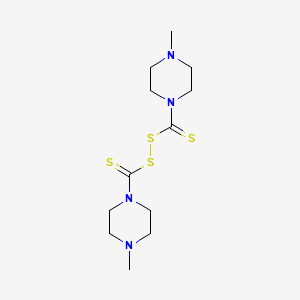

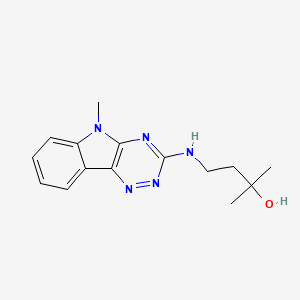

2-クロロエチルメタンスルホネートは、クロメゾンとしても知られており、その生物活性について評価されています {svg_3}。クロメゾンのバイオフィルム形成における機能と、QS(クオラムセンシング)に関するその活性は、調査されています {svg_4}。

遺伝学的研究における突然変異誘発

この化合物は、遺伝学的研究において突然変異を誘発するために使用されてきました {svg_5}。例えば、処理したショウジョウバエの第2齢幼虫のゴニアにおけるアルコール脱水素酵素(Adh)のヌル生殖系列突然変異頻度を増加させるために使用されてきました {svg_6}。

HPLCカラム分離

2-クロロエチルメタンスルホネートは、HPLCカラム分離に使用されてきました {svg_7}。このアプリケーションは、分析化学において、混合物を分離してさらなる分析のために助けるため、重要です {svg_8}。

化学的性質分析

この化合物の屈折率、沸点、密度などの化学的性質が分析されています {svg_9}。この情報は、材料科学や化学工学など、さまざまな科学的応用において重要です {svg_10}。

作用機序

Target of Action

2-Chloroethyl methanesulfonate (2ClEMS) is primarily an alkylating agent . Its primary targets are nucleophilic sites in biomolecules, particularly those found in DNA.

Mode of Action

The mode of action of 2ClEMS involves its alkylating properties. The electrophilic carbon in the compound attacks nucleophilic sites in biomolecules, forming a covalent bond and introducing an ethyl group. This modification can alter the molecule’s function, stability, or interaction with other molecules.

Biochemical Pathways

The primary biochemical pathway affected by 2ClEMS is DNA alkylation . This process involves the addition of an alkyl group to the DNA molecule, which can lead to mutations and changes in gene expression . The compound has been shown to induce alcohol dehydrogenase (Adh) null germline mutation frequency in treated Drosophila melanogaster second instar larval gonia .

Pharmacokinetics

It is known that the compound is highly soluble in water , suggesting that it may be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of 2ClEMS and their impact on its bioavailability.

Result of Action

The primary result of 2ClEMS action is the induction of mutations in DNA . This can lead to changes in gene expression and potentially contribute to the development of diseases such as cancer . The compound has been shown to induce a significant increase in mutation frequency in treated Drosophila melanogaster second instar larval gonia .

Action Environment

The action of 2ClEMS can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more active in aqueous environments . Additionally, the compound’s reactivity may be influenced by pH, temperature, and the presence of other chemicals.

生化学分析

Biochemical Properties

2-Chloroethyl methanesulfonate acts as an alkylating agent, meaning it can add alkyl groups to DNA, proteins, and other biomolecules. This compound interacts with enzymes, proteins, and nucleic acids, leading to modifications that can alter their function. For example, it can form covalent bonds with the guanine bases in DNA, leading to the formation of DNA cross-links. These cross-links can interfere with DNA replication and transcription, ultimately affecting cell division and function .

Cellular Effects

The effects of 2-Chloroethyl methanesulfonate on cells are profound. It can induce DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death). This compound has been shown to produce DNA interstrand cross-links, DNA-protein cross-links, and DNA strand breaks . These effects can disrupt cell signaling pathways, alter gene expression, and impair cellular metabolism. In cancer cells, these disruptions can lead to cell death, making 2-Chloroethyl methanesulfonate a potential chemotherapeutic agent .

Molecular Mechanism

At the molecular level, 2-Chloroethyl methanesulfonate exerts its effects by alkylating DNA and proteins. The compound’s chloroethyl group reacts with the nucleophilic sites in DNA, particularly the N7 position of guanine, forming covalent bonds. This alkylation can result in the formation of DNA cross-links, which prevent the separation of DNA strands during replication and transcription . Additionally, 2-Chloroethyl methanesulfonate can inhibit or activate enzymes by modifying their active sites, further affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloroethyl methanesulfonate can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat . Over time, the DNA damage induced by 2-Chloroethyl methanesulfonate can be repaired by cellular mechanisms, although some damage may persist and lead to long-term effects on cellular function . In in vitro studies, the compound has been shown to produce immediate DNA damage, followed by delayed repair processes .

Dosage Effects in Animal Models

The effects of 2-Chloroethyl methanesulfonate vary with different dosages in animal models. At low doses, the compound can induce DNA damage and cell cycle arrest without causing significant toxicity . At higher doses, it can lead to severe toxicity, including bone marrow suppression, gastrointestinal toxicity, and neurotoxicity . The therapeutic window for 2-Chloroethyl methanesulfonate is narrow, and careful dosing is required to balance its antitumor effects with its potential toxicities .

Metabolic Pathways

2-Chloroethyl methanesulfonate is metabolized in the body through various pathways. It can be hydrolyzed to form methanesulfonic acid and 2-chloroethanol, which can further undergo oxidation and conjugation reactions . Enzymes such as cytochrome P450s and glutathione S-transferases may be involved in the metabolism of 2-Chloroethyl methanesulfonate, affecting its bioavailability and toxicity . The compound’s metabolites can also interact with cellular components, contributing to its overall biological effects .

Transport and Distribution

Within cells and tissues, 2-Chloroethyl methanesulfonate is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution throughout the body .

Subcellular Localization

2-Chloroethyl methanesulfonate can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . In the nucleus, 2-Chloroethyl methanesulfonate can interact with DNA and nuclear proteins, leading to the formation of DNA adducts and cross-links . In the cytoplasm, it can modify cytosolic proteins, affecting their function and stability .

特性

IUPAC Name |

2-chloroethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMYTRQXHORTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189220 | |

| Record name | 2-Chloroethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3570-58-9 | |

| Record name | Ethanol, 2-chloro-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3570-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROETHYL METHANESULFONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895H18Q125 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。